molecular formula C2H4I2O B1361158 Bis(iodomethyl)ether CAS No. 60833-52-5

Bis(iodomethyl)ether

Cat. No. B1361158
M. Wt: 297.86 g/mol
InChI Key: NWMAFUPEQLTLPX-UHFFFAOYSA-N
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Patent
USH0000644

Procedure details

As illustrated by example 3, a dry solution of nitroform in a suitable inert organic solvent such as methylene chloride, 1,1-dichloroethane, 1,2-dichloroethane, 1,1,2-dichloroethane, etc., is added slowly to the iodomethyl 2-(trimethylsilyloxy)ethyl ether solution while the temperature of the solution is maintained in the range of from -50° C. to -80° C., and preferably from -70° C. to -80° C. Next, dry dimethylformamide is added to ionize the nitroform so that it will react with the iodomethyl ether. The solution is then allowed to warm slowly to a temperature of from about -5° C. to about +5° C. where it is kept until the reaction is completed. Pouring into ice water and then extraction into an organic solvent (e.g., methylene chloride) yields a crude 2,2,2-trinitroethyl 2-hydroxyethyl ether mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,1,2-dichloroethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
iodomethyl 2-(trimethylsilyloxy)ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([N+:8]([O-:10])=[O:9])([N+:5]([O-:7])=[O:6])[N+:2]([O-:4])=[O:3].ClC(Cl)C.C[Si](C)(C)[O:17][CH2:18][CH2:19][O:20][CH2:21]I.ICOCI>CN(C)C=O.ClCCCl.C(Cl)Cl>[OH:17][CH2:18][CH2:19][O:20][CH2:21][C:1]([N+:8]([O-:10])=[O:9])([N+:5]([O-:7])=[O:6])[N+:2]([O-:4])=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl
Name
1,1,2-dichloroethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
iodomethyl 2-(trimethylsilyloxy)ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OCCOCI)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICOCI
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained in the range of from -50° C. to -80° C.
CUSTOM
Type
CUSTOM
Details
preferably from -70° C. to -80° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to a temperature of from about -5° C. to about +5° C. where it
EXTRACTION
Type
EXTRACTION
Details
extraction into an organic solvent (e.g., methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
OCCOCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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